molecular formula C6H6N2O4S B14245228 (2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 422270-19-7

(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B14245228
CAS No.: 422270-19-7
M. Wt: 202.19 g/mol
InChI Key: VUIHBNYWYAJEGH-JEKCGHMHSA-N
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Description

(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a complex organic compound with significant importance in various scientific fields. This compound is known for its unique bicyclic structure, which includes a beta-lactam ring fused to a thiazolidine ring. The presence of an amino group and a carboxylic acid group further enhances its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the following steps:

    Formation of the Beta-Lactam Ring: This is achieved through a cyclization reaction involving a suitable precursor, such as a 3-aminopropanoic acid derivative.

    Introduction of the Thiazolidine Ring: The thiazolidine ring is formed by reacting the beta-lactam intermediate with a thiol compound under controlled conditions.

    Functional Group Modifications: The amino and carboxylic acid groups are introduced through subsequent reactions, often involving amination and carboxylation steps.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors provide precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Acyl chlorides or anhydrides for amide formation.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted amides.

Scientific Research Applications

Chemistry

In chemistry, (2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

Medically, this compound is explored for its potential therapeutic applications. Its structural similarity to certain antibiotics suggests it could be modified to develop new antibacterial agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathway. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares the beta-lactam ring structure but differs in the side chain and overall molecular configuration.

    Cephalosporin: Another beta-lactam antibiotic with a different bicyclic structure.

    Carbapenem: A class of beta-lactam antibiotics with a broader spectrum of activity.

Uniqueness

(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and interact with specific enzymes sets it apart from other similar compounds.

Properties

CAS No.

422270-19-7

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

IUPAC Name

(2S,5R,6R)-6-amino-3,7-dioxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C6H6N2O4S/c7-1-3(9)8-2(5(10)11)6(12)13-4(1)8/h1-2,4H,7H2,(H,10,11)/t1-,2+,4-/m1/s1

InChI Key

VUIHBNYWYAJEGH-JEKCGHMHSA-N

Isomeric SMILES

[C@@H]1([C@@H]2N(C1=O)[C@H](C(=O)S2)C(=O)O)N

Canonical SMILES

C1(C2N(C1=O)C(C(=O)S2)C(=O)O)N

Origin of Product

United States

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